Cas no 871-84-1 (1,7-OCTADIYNE)

1,7-OCTADIYNE structure
1,7-OCTADIYNE structure
Nome del prodotto:1,7-OCTADIYNE
Numero CAS:871-84-1
MF:C8H10
MW:106.165002346039
MDL:MFCD00008580
CID:40112
PubChem ID:24849918

1,7-OCTADIYNE Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,7-OCTADIYNE
    • Octadiyne
    • octa-1,7-diyne
    • NSC 35135
    • PD2DJ8KFZ6
    • 1,7-Octadiyne, 98%
    • AT23232
    • DTXCID9048566
    • Oct-1,7-diyne
    • EINECS 212-815-0
    • NSC35135
    • O0147
    • 871-84-1
    • UNII-PD2DJ8KFZ6
    • NSC-35135
    • 1,7 octadiyne
    • AS-79718
    • DTXSID1061233
    • AKOS015836215
    • MFCD00008580
    • NS00039174
    • MDL: MFCD00008580
    • Inchi: 1S/C8H10/c1-3-5-7-8-6-4-2/h1-2H,5-8H2
    • Chiave InChI: DSOJWVLXZNRKCS-UHFFFAOYSA-N
    • Sorrisi: C#CCCCCC#C
    • BRN: 1697275

Proprietà calcolate

  • Massa esatta: 106.07800
  • Massa monoisotopica: 106.078
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 3
  • Complessità: 107
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 0A^2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.8 g/mL at 25 °C(lit.)
  • Punto di fusione: 27°C (estimate)
  • Punto di ebollizione: 135°C
  • Punto di infiammabilità: Fahrenheit: 73,4 ° f
    Celsius: 23 ° c
  • Indice di rifrazione: n20/D 1.446(lit.)
  • Solubilità: Not miscible or difficult to mix.
  • PSA: 0.00000
  • LogP: 1.81320
  • Solubilità: Non determinato

1,7-OCTADIYNE Informazioni sulla sicurezza

  • Simbolo: GHS02 GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H226,H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 3295 3/PG 3
  • WGK Germania:3
  • Codice categoria di pericolo: 10-36/37/38
  • Istruzioni di sicurezza: S16-S26-S36/37/39
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:3
  • TSCA:Yes
  • Termine di sicurezza:3
  • Frasi di rischio:R10
  • PackingGroup:III
  • Gruppo di imballaggio:III
  • Condizioni di conservazione:2-8°C

1,7-OCTADIYNE Dati doganali

  • CODICE SA:29012990

1,7-OCTADIYNE Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
O148575-50mg
1,7-Octadiyne
871-84-1
50mg
$ 50.00 2022-06-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O110225-5ml
1,7-OCTADIYNE
871-84-1 98%
5ml
¥420.90 2023-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
O0147-5ML
1,7-Octadiyne
871-84-1 >98.0%(GC)
5ml
¥365.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O110225-25ml
1,7-OCTADIYNE
871-84-1 98%
25ml
¥1629.90 2023-09-01
Fluorochem
162100-5ml
1,7-Octadiyne
871-84-1 >98.0%(GC)
5ml
£33.00 2022-02-28
Fluorochem
162100-25ml
1,7-Octadiyne
871-84-1 >98.0%(GC)
25ml
£98.00 2022-02-28
abcr
AB118323-50g
1,7-Octadiyne, 98%; .
871-84-1 98%
50g
€321.00 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O110225-1ml
1,7-OCTADIYNE
871-84-1 98%
1ml
¥145.90 2023-09-01
Ambeed
A251352-1g
Octa-1,7-diyne
871-84-1 98%
1g
$30.0 2024-04-16
Aaron
AR003EGS-25g
1,7-Octadiyne
871-84-1 99%
25g
$185.00 2025-02-10

1,7-OCTADIYNE Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Hexane ;  12 h, 3 °C
Riferimento
Reactivity of an aryl-substituted silicon-silicon triple bond: 1,2-disilabenzenes from the reactions of a 1,2-diaryldisilyne with alkynes
Han, Joon Soo; et al, Dalton Transactions, 2010, 39(39), 9238-9240

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
2.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
3.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
3.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
4.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
5.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
Riferimento
Hybrid Organic-Inorganic Xerogel Access to Meso- and Microporous Silica by Thermal and Chemical Treatment
Boury, Bruno; et al, Chemistry of Materials, 1999, 11(2), 281-291

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
2.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
2.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
3.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
4.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
Riferimento
Hybrid Organic-Inorganic Xerogel Access to Meso- and Microporous Silica by Thermal and Chemical Treatment
Boury, Bruno; et al, Chemistry of Materials, 1999, 11(2), 281-291

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Ytterbium, [η2-N-(diphenylmethylene)-4-fluorobenzenamine]hexakis(hexamethylphosp… ;  17 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: Stereoisomer of [η2-N-(diphenylmethylene)benzenamine]tris(hexamethylphosphoric t… Solvents: Tetrahydrofuran
2.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis of lanthanide(II)-imine complexes and their use in carbon-carbon and carbon-nitrogen unsaturated bond transformation
Takaki, Ken; et al, Tetrahedron, 2003, 59(52), 10381-10395

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
2.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
2.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
3.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
4.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
5.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
5.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
6.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
7.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
Riferimento
Hybrid Organic-Inorganic Xerogel Access to Meso- and Microporous Silica by Thermal and Chemical Treatment
Boury, Bruno; et al, Chemistry of Materials, 1999, 11(2), 281-291

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
Riferimento
Hybrid Organic-Inorganic Xerogel Access to Meso- and Microporous Silica by Thermal and Chemical Treatment
Boury, Bruno; et al, Chemistry of Materials, 1999, 11(2), 281-291

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
2.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
3.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
4.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
4.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
5.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
6.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
Riferimento
Hybrid Organic-Inorganic Xerogel Access to Meso- and Microporous Silica by Thermal and Chemical Treatment
Boury, Bruno; et al, Chemistry of Materials, 1999, 11(2), 281-291

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Stereoisomer of [η2-N-(diphenylmethylene)benzenamine]tris(hexamethylphosphoric t… Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis of lanthanide(II)-imine complexes and their use in carbon-carbon and carbon-nitrogen unsaturated bond transformation
Takaki, Ken; et al, Tetrahedron, 2003, 59(52), 10381-10395

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
2.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
Riferimento
Hybrid Organic-Inorganic Xerogel Access to Meso- and Microporous Silica by Thermal and Chemical Treatment
Boury, Bruno; et al, Chemistry of Materials, 1999, 11(2), 281-291

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
2.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
3.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
Riferimento
Hybrid Organic-Inorganic Xerogel Access to Meso- and Microporous Silica by Thermal and Chemical Treatment
Boury, Bruno; et al, Chemistry of Materials, 1999, 11(2), 281-291

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ;  rt → 8 °C; 1 h, 8 °C; 8 °C → rt; 2 h, rt
1.2 Reagents: Water Solvents: Water ;  < 35 °C
Riferimento
Cyclic diynes by alkyne metathesis
Hellbach, Bjoern; et al, Synthesis, 2003, (16), 2535-2541

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
2.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
3.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
3.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
4.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
5.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
6.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Pentane ,  Tetrahydrofuran ;  -50 °C; 2 h, rt
6.2 Solvents: Tetrahydrofuran ;  -70 °C; 4 h, rt
7.1 Solvents: Tetrahydrofuran ,  Water ;  6 - 10 s, 20 °C; 1 w, 20 °C
8.1 Catalysts: Ammonium fluoride Solvents: Methanol ,  Water ;  4 d, pH 6, 65 - 70 °C
Riferimento
Hybrid Organic-Inorganic Xerogel Access to Meso- and Microporous Silica by Thermal and Chemical Treatment
Boury, Bruno; et al, Chemistry of Materials, 1999, 11(2), 281-291

1,7-OCTADIYNE Raw materials

1,7-OCTADIYNE Preparation Products

1,7-OCTADIYNE Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:871-84-1)1,7-OCTADIYNE
A842028
Purezza:99%
Quantità:25g
Prezzo ($):211.0